
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a dichlorophenyl group and a furan-2-ylmethyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 3,4-dichloroaniline with furan-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Step 1: : Preparation of furan-2-ylmethyl isocyanate.
- React furan-2-ylmethanol with phosgene or triphosgene to form furan-2-ylmethyl isocyanate.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-5°C), and inert atmosphere (e.g., nitrogen).
-
Step 2: : Formation of this compound.
- React 3,4-dichloroaniline with furan-2-ylmethyl isocyanate.
- Reaction conditions: Solvent (e.g., toluene), temperature (room temperature to reflux), and stirring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(furan-2-yl)urea: Lacks the methyl group on the furan ring.
1-(3,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)urea: Contains a thiophene ring instead of a furan ring.
1-(3,4-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is unique due to the presence of both dichlorophenyl and furan-2-ylmethyl groups, which confer specific chemical and biological properties
属性
分子式 |
C12H10Cl2N2O2 |
|---|---|
分子量 |
285.12 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-4-3-8(6-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
InChI 键 |
RUYKLXWNKLRUOC-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




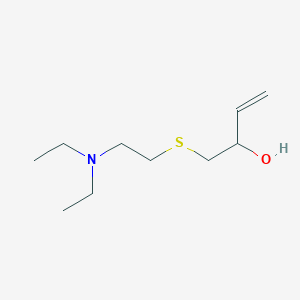


![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
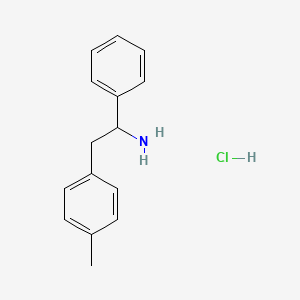
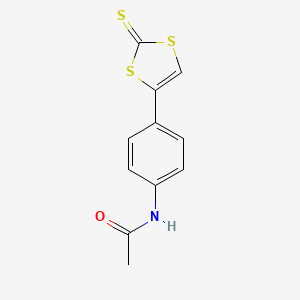
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
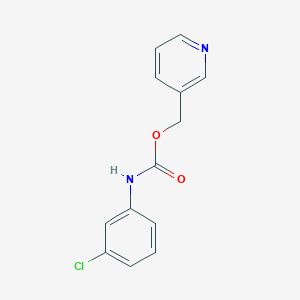
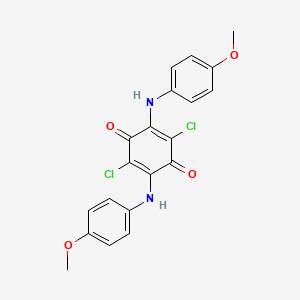


![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)
